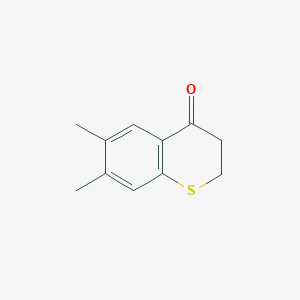

6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one

CAS No.: 1152583-73-7

Cat. No.: VC3038637

Molecular Formula: C11H12OS

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1152583-73-7 |

|---|---|

| Molecular Formula | C11H12OS |

| Molecular Weight | 192.28 g/mol |

| IUPAC Name | 6,7-dimethyl-2,3-dihydrothiochromen-4-one |

| Standard InChI | InChI=1S/C11H12OS/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | GXQKQLKZCVNUHM-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1C)SCCC2=O |

| Canonical SMILES | CC1=CC2=C(C=C1C)SCCC2=O |

Introduction

Chemical Structure and Properties

6,7-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one features a benzene ring fused with a partially saturated thiopyran ring containing a sulfur atom and a ketone group at position 4. The compound exhibits specific physicochemical properties that define its behavior in chemical and biological systems.

Basic Identification Parameters

| Property | Value |

|---|---|

| CAS Registry Number | 1152583-73-7 |

| IUPAC Name | 6,7-dimethyl-2,3-dihydrothiochromen-4-one |

| Molecular Formula | C₁₁H₁₂OS |

| Molecular Weight | 192.28 g/mol |

| SMILES Code | O=C1CCSC2=CC(C)=C(C)C=C12 |

| InChIKey | GXQKQLKZCVNUHM-UHFFFAOYSA-N |

| MDL Number | MFCD11104818 |

Structural Characteristics

The structure consists of:

-

A benzene ring with two methyl substituents at positions 6 and 7

-

A heterocyclic thiopyran ring fused to the benzene ring

-

A carbonyl group (C=O) at position 4 of the thiopyran ring

-

Two methylene (CH₂) groups at positions 2 and 3, making it a dihydro derivative

This structural arrangement provides the compound with unique electronic and steric properties. The presence of the carbonyl group introduces a polarized carbon-oxygen bond that can participate in hydrogen bonding as an acceptor. The sulfur atom contributes to the compound's lipophilicity and can engage in various interactions, including sulfur-π interactions.

Physical Properties

While specific physical data for this compound is limited in available literature, its properties can be inferred based on similar benzothiopyran derivatives:

-

Appearance: Crystalline solid

-

Solubility: Likely soluble in common organic solvents (chloroform, dichloromethane, DMSO) with limited water solubility

Synthesis Methods

Several synthetic approaches have been developed for the preparation of benzothiopyran derivatives, which can be adapted for 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one.

Cyclization Reactions

The synthesis of 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves cyclization reactions between thiophenol derivatives and α,β-unsaturated aldehydes or ketones. One common method is the iodine-catalyzed reaction, which promotes high diastereoselectivity during the formation of the compound.

LDA-Mediated Cyclization

Based on research by Kobayashi and Ueyama, an efficient method for preparing related 3,4-dihydro-2H-1-benzothiopyran derivatives involves lithium diisopropylamide (LDA)-mediated cyclization of o-(methylsulfonyl)styrenes:

"α-Substituted o-(methylsulfonyl)styrenes, which can be derived from α-substituted o-bromostyrenes by an easily operated two-step sequence, are cyclized on treatment with lithium diisopropylamide (LDA) to give, after aqueous workup, the corresponding 4-monosubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides."

This approach could potentially be modified for the synthesis of 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one by using appropriately substituted starting materials.

Yield Considerations

Under optimized conditions, the yield of benzothiopyran synthesis can be quite high, often reaching up to 90%. Factors affecting yield include:

-

Reaction temperature

-

Catalyst selection and concentration

-

Solvent choice

-

Reaction time

-

Purity of starting materials

Biological Activities

Benzothiopyrans, including 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one, demonstrate diverse biological activities that make them significant in medicinal chemistry research.

Anti-inflammatory Properties

Benzothiopyran derivatives have shown promising anti-inflammatory activities in various research studies. The mechanism by which this compound exerts its biological effects often involves modulation of cellular signaling pathways.

Antioxidant Effects

The structural features of 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one suggest potential antioxidant activity. The presence of the sulfur atom and the conjugated system can contribute to radical scavenging abilities.

Structure-Activity Relationships

The biological activities of benzothiopyran derivatives are influenced by their structural features:

-

The methyl groups at positions 6 and 7 modify the electron density of the aromatic ring and affect the compound's hydrophobicity

-

The ketone functionality at position 4 provides a hydrogen bond acceptor site

-

The partially saturated thiopyran ring contributes to conformational flexibility

Comparative Analysis with Related Compounds

Comparing 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one with similar compounds provides insights into structure-property relationships.

Structural Analogs

| Compound | Key Structural Differences | CAS Number | Molecular Weight |

|---|---|---|---|

| 6,7-Dimethoxy-3,4-dihydro-2H-1-benzothiopyran-4-one | Methoxy groups instead of methyl groups at positions 6 and 7 | 31189-07-8 | 224.28 g/mol |

| 6-Methyl-3,4-dihydro-2H-1-benzothiopyran-4-amine | Amine group instead of ketone at position 4; single methyl at position 6 | - | 179.28 g/mol |

| 6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one | Fluoro substituent at position 6; dimethyl at position 2 | 2137724-33-3 | 210.27 g/mol |

| 3,4-Dihydro-6-methyl-2H-1-benzothiopyran 1,1-dioxide | Oxidized sulfur (sulfone); single methyl at position 6 | 1077-61-8 | 196.27 g/mol |

Activity Comparisons

The structural modifications in these related compounds result in different biological profiles:

-

Methoxy substituents (as in 6,7-dimethoxy derivatives) may enhance hydrogen bonding capabilities and alter distribution across biological membranes

-

Amine functionality (as in 4-amine derivatives) introduces basic properties and hydrogen bond donor capabilities

-

Sulfone groups (as in 1,1-dioxide derivatives) increase water solubility and alter electronic properties

Analytical Characterization

Various analytical techniques are employed for the identification and characterization of 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum would typically show signals for:

-

Methyl protons (at positions 6 and 7): singlets around δ 2.0-2.5 ppm

-

Methylene protons (at positions 2 and 3): multiplets around δ 2.5-3.5 ppm

-

Aromatic protons: signals in the region of δ 6.5-8.0 ppm

The ¹³C-NMR would display signals for:

-

Carbonyl carbon: around δ 190-200 ppm

-

Aromatic carbons: in the region of δ 110-150 ppm

-

Methyl carbons: around δ 15-25 ppm

-

Methylene carbons: around δ 25-40 ppm

Infrared (IR) Spectroscopy

Key IR bands would include:

-

C=O stretching: approximately 1680-1710 cm⁻¹

-

Aromatic C=C stretching: approximately 1450-1600 cm⁻¹

-

C-H stretching: approximately 2850-3000 cm⁻¹

Mass Spectrometry

Mass spectrometry would reveal:

-

Molecular ion peak at m/z 192 (corresponding to C₁₁H₁₂OS)

-

Characteristic fragmentation patterns, potentially including loss of CO (m/z 164) and subsequent fragmentations

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the analysis and purification of 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one. These techniques are often coupled with mass spectrometry (LC-MS or GC-MS) for more definitive identification.

X-ray Crystallography

X-ray crystallography can provide detailed information about the three-dimensional structure, including bond lengths, bond angles, and crystal packing arrangements. Similar benzothiopyran derivatives have been characterized using this technique, as evidenced by research on "6,7-Dimethoxy-2,2-dimethyl-3,4-epoxy-3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide" .

Research Applications and Future Directions

Current Research Applications

6,7-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one has several potential applications in research:

-

As a building block in organic synthesis

-

As a scaffold for medicinal chemistry development

-

As a reference standard for analytical methods

-

As a probe for investigating biological mechanisms

Future Research Directions

Future research on this compound may explore:

-

Development of more efficient and environmentally friendly synthetic routes

-

Detailed investigation of structure-activity relationships

-

Exploration of potential applications in drug development

-

Investigation of novel derivatives with enhanced activities

-

Studies on the mechanism of action at the molecular level

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume